molecular formula C7H5ClN2S B1358755 4-Chloro-2-methylthieno[3,2-d]pyrimidine CAS No. 319442-16-5

4-Chloro-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B1358755
CAS No.: 319442-16-5
M. Wt: 184.65 g/mol
InChI Key: OSAOHHSXWALXET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-methylthieno[3,2-d]pyrimidine involves the reaction of 2-methylthieno[3,2-d]pyrimidin-4-ol with phosphorus oxychloride (POCl3) in the presence of a solvent such as 1,2-dichloroethane and a catalyst like N,N-dimethylformamide (DMF). The reaction is typically carried out under reflux conditions at a temperature of 150°C for about 2 hours . After the reaction, the mixture is quenched with ice and neutralized with sodium hydroxide (NaOH), followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Properties

IUPAC Name

4-chloro-2-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOHHSXWALXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627515
Record name 4-Chloro-2-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319442-16-5
Record name 4-Chloro-2-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one (compound 32b, 0.18 g, 1.13 mmol) was heated to 110° C. in POCl3 overnight. The solvent was removed under reduced pressure, and the residue was neutralized with saturated NaHCO3 solution. The product was extracted into CH2Cl2, and the organic phase separated, washed with brine, and dried (MgSO4). After removal of the solvent compound 32c was obtained as a yellow-orange solid (0.21 g, 88%). Compound 32c was used without further purification. Rf=0.16 (10% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6): δ 2.71 (s, 3H), 7.66 (d, J=5.6 Hz, 1H), 8.54 (d, J=5.6 Hz, 1H). LCMS 185 (M+H). Anal. (C23H29N8OF.0.35H2O.0.35 hexane) C, H, N. HPLC>98% purity.
Quantity
0.18 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

A suspension of 4-hydroxy-2-methylthieno[3,2-d]pyrimidine (0.631 g, 3.8 mmol) in POCl3 (10 mL, 400 mmol) was refluxed for 4 h, concentrated in vacuo, treated with saturated NaHCO3 (20 mL), extracted with EtOAc (2×20 mL) and the combined extracts dried (MgSO4) and concentrated in vacuo to give the title compound (0.645 g, 92% as a pale yellow solid: mp 82-84° C.; IR νmax (Nujol)/cm−1 3073, 2925, 2855, 1566, 1515, 1460, 1378, 1344, 1307, 894 and 795; NMR δH (400 MHz, DMSO-d6) 3.41 (3H, s), 7.72 (1H, d, J 5.0 Hz) and 8.61 (1H, d, J 5.0 Hz).
Quantity
0.631 g
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylthieno[3,2-d]pyrimidine
Reactant of Route 2
4-Chloro-2-methylthieno[3,2-d]pyrimidine
Reactant of Route 3
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4-Chloro-2-methylthieno[3,2-d]pyrimidine
Reactant of Route 4
4-Chloro-2-methylthieno[3,2-d]pyrimidine
Reactant of Route 5
4-Chloro-2-methylthieno[3,2-d]pyrimidine

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